4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride
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Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN3S. It is known for its unique structure, which includes a cyclohexane ring bonded to an amine group and a pyrimidine ring with dimethyl substitutions. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline
- 4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine
Uniqueness
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride stands out due to its unique combination of a cyclohexane ring and a dimethylpyrimidine moiety. This structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H20ClN3S |
---|---|
Molecular Weight |
273.83 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N3S.ClH/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11;/h7,10-11H,3-6,13H2,1-2H3;1H |
InChI Key |
SHYDPQXSBCGCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCC(CC2)N)C.Cl |
Origin of Product |
United States |
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